N-Phenylfuran-2-amine
Description
Significance of Furan-Containing Organic Compounds in Contemporary Chemical Research
Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, serves as a crucial building block in organic synthesis. numberanalytics.comnumberanalytics.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The unique electronic properties and reactivity of the furan ring allow for its incorporation into complex molecular architectures, often imparting significant biological activity. numberanalytics.comresearchgate.net
In the realm of medicinal chemistry, the furan nucleus is a common scaffold in drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer agents. researchgate.netijabbr.com The versatility of furan chemistry allows for subtle modifications to substitution patterns, which can lead to substantial changes in biological function. researchgate.net Furthermore, furan-based compounds are being explored for their potential in sustainable chemistry, with applications in biofuels and the creation of bio-based polymers. numberanalytics.comnumberanalytics.com The ability to derive furanic compounds from renewable biomass sources like lignocellulosic carbohydrates further enhances their importance in developing sustainable chemical processes. nih.gov
Overview of Furan-Amine/Amide Frameworks and Related Phenyl-Substituted Furan Systems in Academic Research
Furan-amine and furan-amide frameworks represent a significant class of compounds within the broader family of furan derivatives. These structures are of particular interest due to the prevalence of amine and amide functionalities in biologically active molecules. mdpi.comresearchgate.net The synthesis of furan amines, often from biomass-derived furan compounds, is a growing area of research, aiming to produce valuable chemicals from renewable feedstocks. mdpi.comacs.org
The introduction of a phenyl group to the furan ring, creating phenyl-substituted furan systems, adds another layer of complexity and potential for tuning molecular properties. Research has shown that phenyl-substituted furans exhibit a range of biological activities. For instance, certain 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones have demonstrated potent antifungal activity. acs.org Similarly, the synthesis of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives has been explored for their potential as inhibitors of human sirtuin 2 (SIRT2), a target for drug discovery. mdpi.com
The combination of the furan ring, an amine or amide linker, and a phenyl substituent gives rise to compounds like N-phenylfuran-2-amine and its analogs. These structures are investigated for various applications. For example, N-phenylfuran-2-carboxamide derivatives have been synthesized and studied, with research exploring their reactivity and potential applications. dergipark.org.tr The synthesis of such compounds often involves the reaction of a furan derivative, like furan-2-carbonyl chloride, with an aniline (B41778) derivative. dergipark.org.tr The development of efficient synthetic methods for these frameworks is an active area of research, with studies focusing on catalysis and reaction conditions to improve yields and sustainability. researchgate.nettohoku.ac.jp
Current Research Landscape and Future Directions for Furan-Amine/Amide Chemistry
The current research landscape for furan-amine/amide chemistry is characterized by a strong focus on the development of novel synthetic methodologies and the exploration of their biological applications. researchgate.netacs.org A significant trend is the move towards more sustainable and atom-economical synthetic routes, including the use of biomass-derived starting materials and the development of efficient catalytic systems. nih.govmdpi.com The direct amidation of carboxylic acids to form amide bonds is a key area of interest, with researchers exploring various catalysts and reaction conditions to avoid the use of harsh reagents. researchgate.nettohoku.ac.jp
Future directions in this field are likely to involve:
Expansion of the chemical space: The synthesis and investigation of a wider variety of substituted furan-amine and furan-amide derivatives to explore new structure-activity relationships. ijabbr.comresearchgate.net
Advanced materials science: The use of furan-amine and furan-amide monomers in the creation of novel bio-based polymers and covalent organic frameworks (COFs) with tailored properties. mdpi.comd-nb.inforesearchgate.net The inherent stability of the amide bond makes it an attractive linker for robust materials. d-nb.info
Bioconjugation and medicinal chemistry: The application of furan-based multicomponent reactions, such as the furan-thiol-amine (FuTine) reaction, for the labeling and modification of biomolecules. researchgate.net Continued exploration of these frameworks as scaffolds for new therapeutic agents targeting a range of diseases will also be a major focus. mdpi.comutripoli.edu.ly
Catalysis: The development of more efficient and selective catalysts for the synthesis of furan-amines and amides, including metal-free approaches, will remain a priority to enhance the sustainability of these chemical transformations. mdpi.comnih.gov
Structure
3D Structure
Properties
CAS No. |
856942-97-7 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-phenylfuran-2-amine |
InChI |
InChI=1S/C10H9NO/c1-2-5-9(6-3-1)11-10-7-4-8-12-10/h1-8,11H |
InChI Key |
QVQAOUQVDLVHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for N Phenylfuran 2 Amine and Its Core Derivatives
General Approaches to the Synthesis of Furan-2-amine Structures
The furan-2-amine moiety is a critical building block, but its synthesis requires careful consideration due to the reactivity of the furan (B31954) ring. Several methods have been developed to access this scaffold.
One of the most established methods for preparing 2-furanamine (B1595007) involves the Curtius rearrangement of furan-2-carbonyl azide (B81097). This process begins with the conversion of furoic acid into furan-2-carbonyl chloride, which is then treated with sodium azide to form the acyl azide intermediate. The subsequent rearrangement under appropriate conditions yields the desired furan-2-amine. This route is noted for its efficiency and good purity under relatively mild conditions.
Other approaches include the direct amination of furan rings or the reduction of nitro-substituted furans. For instance, furan-2-carboxaldehyde or its derivatives can be treated with ammonia (B1221849) or ammonium (B1175870) salts to introduce the amino group at the 2-position. A foundational method for synthesizing substituted furans, known as the Paal-Knorr synthesis, utilizes 1,4-dicarbonyl compounds as starting materials. msu.edu
Historically, the practical synthesis of 2-aminofurans was challenging until methods using pyridazine (B1198779) N-oxides were developed. These precursors, when subjected to ultraviolet light with transition metal catalysis, provided a viable pathway to 2-aminofurans that could be isolated and studied as distinct chemical entities. More recent advancements include gold-catalyzed isomerization reactions that directly convert acetylenic amides into 2-aminofurans.
Acylation Reactions for Furan-2-carboxamide and Related Amide Derivatives
Acylation is a pivotal transformation for creating amide derivatives from the furan-2-amine core, such as N-phenylfuran-2-carboxamide. This involves forming a new bond between the amine's nitrogen and a carbonyl carbon.
Traditional methods for the acylation of amines are widely used in organic synthesis and often serve as a benchmark for newer catalytic systems. These protocols typically involve the reaction of an amine with a highly reactive acylating agent like an acyl chloride or an acid anhydride (B1165640). semanticscholar.org
In the context of furan-2-carboxamides, a common approach is the reaction of an aniline (B41778) derivative with furan-2-carbonyl chloride. dergipark.org.tr This reaction is generally carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct that is formed. The conditions are often mild, proceeding effectively at room temperature. While effective, these methods can require the use of stoichiometric amounts of base and may generate significant salt waste, prompting the development of more advanced catalytic alternatives. semanticscholar.orgnih.gov
To improve efficiency, yield, and environmental compatibility, a variety of advanced catalytic systems have been developed for acylation reactions. These methods often operate under milder conditions and with greater selectivity.
Zinc triflate (Zn(OTf)₂) has emerged as a mild and efficient catalyst for the N-acylation of amines. dergipark.org.trsobiad.com Studies have demonstrated its effectiveness in catalyzing the acylation of various aniline derivatives with furan-2-carbonyl chloride to produce N-phenylfuran-2-carboxamide and its analogues. dergipark.org.trsobiad.com The reactions proceed cleanly at room temperature in a solvent such as tetrahydrofuran (B95107) (THF), yielding different types of amides in very good yields after a simple workup. dergipark.org.trsobiad.com This method is presented as a valuable alternative in organic synthesis due to its operational simplicity and the high purity of the resulting products. dergipark.org.trsobiad.com
The use of zinc triflate is part of a broader family of metal triflate catalysts used in acylation, but it is noted for being a mild and effective option. dergipark.org.trarkat-usa.org The successful synthesis of N-phenylfuran-2-carboxamide derivatives using this catalyst highlights its utility for creating heterocyclic compounds. dergipark.org.tr
Table 1: Zinc Triflate Catalyzed Synthesis of N-Aryl-furan-2-carboxamide Derivatives
| Amine Derivative | Product | Solvent | Yield (%) |
|---|---|---|---|
| Aniline | N-phenylfuran-2-carboxamide | THF | 95 |
| 4-methylaniline | N-(p-tolyl)furan-2-carboxamide | THF | 94 |
| 4-methoxyaniline | N-(4-methoxyphenyl)furan-2-carboxamide | THF | 96 |
| 4-chloroaniline | N-(4-chlorophenyl)furan-2-carboxamide | THF | 84 |
Data sourced from a study on zinc triflate catalyzed acylation reactions. dergipark.org.tr
Palladium-N-Heterocyclic Carbene (Pd-NHC) complexes represent a powerful class of catalysts for C-H bond functionalization, including the acylation of heteroarenes. acs.orgnih.gov This methodology allows for the direct acylation of heterocyclic rings, providing an efficient route to 2-acylated products with high functional group tolerance. acs.orgnih.govconsensus.app
The catalytic cycle is proposed to begin with the oxidative addition of an acylating agent, such as N-acylsaccharin, to an activated palladium complex. acs.org This forms an acyl palladium complex, which then facilitates the C-H activation and subsequent functionalization of the heteroarene substrate. acs.org Research has shown that Pd(II)/NHC complexes appended with a pyrene (B120774) unit can enhance the catalytic acylation of heteroarenes through noncovalent interactions between the pyrene unit and the substrate. acs.orgnih.gov This advanced protocol provides an attractive approach to access 2-acylated azoles and related heterocyclic structures in synthetically useful yields. acs.org
A distinct and innovative approach to amide synthesis involves the iodine-catalyzed oxidative acylation of tertiary amines. thieme-connect.comorganic-chemistry.org This method facilitates the amidation of tertiary amines with acyl chlorides via an oxidative C–N bond cleavage. organic-chemistry.orgthieme-connect.de It is particularly noteworthy as it avoids the use of transition metals and employs an inexpensive and readily available catalyst. organic-chemistry.org
The reaction proceeds efficiently under mild conditions, converting a broad range of aromatic acyl chlorides and tertiary amines into amides in good to excellent yields (62-89%). organic-chemistry.org The proposed mechanism involves a radical process, which is supported by control experiments. organic-chemistry.org This transformation offers a practical and efficient route to structurally diverse amides and contributes a valuable tool to the field of organic synthesis. organic-chemistry.orgorganic-chemistry.org
Advanced Catalytic Acylation Methods
Reductive Amination Pathways for Furan-Amine Derivatives
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds, and it is particularly relevant for the production of furan-amine derivatives from biomass-derived furanic aldehydes and ketones. mdpi.com This process generally involves two main steps: the condensation of a carbonyl group with an amine source, such as ammonia or a primary amine, to form an imine intermediate, followed by the hydrogenation of this imine to the desired amine. mdpi.comresearchgate.net Water is the primary byproduct, making this an atom-economical approach. mdpi.com
The synthesis of furan amines via reductive amination faces challenges such as competing side reactions, including direct hydrogenation of the starting material, polymerization, and cyclization. mdpi.com Therefore, the choice of catalyst and reaction conditions is critical to achieving high yields of the target amine. mdpi.com Heterogeneous catalysts are often preferred for their ease of separation and recycling. mdpi.com
A variety of furan-based platform molecules can be converted into valuable amines through this pathway. For instance, 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of hexose (B10828440) sugars, can be transformed into aminomethyl-furans. mdpi.comnih.gov Similarly, 2,5-diformylfuran (DFF), an oxidation product of HMF, can undergo reductive amination to produce 2,5-bis(aminomethyl)furan (B21128) (BAMF), a monomer for biopolymers. mdpi.comscirp.org The direct reductive amination of DFF with ammonia has been successfully demonstrated using Nickel-Raney catalysts in a mixed solvent system. scirp.org
The selection of the metal catalyst plays a significant role in the reaction's success. Noble metals like Palladium (Pd) and non-noble metals such as Nickel (Ni) and Cobalt (Co) have been effectively used. mdpi.com For example, a Ni/SBA-15 catalyst showed a ~90% yield of 5-hydroxymethylfurfurylamine (HMFA) from HMF at 100 °C and 1.5 MPa H₂. mdpi.com In the reaction of furfural (B47365) with aniline, a bifunctional Ir/SiO₂-SO₃H catalyst, which combines a metal center with acidic sites, was found to facilitate both imine formation and its subsequent hydrogenation. mdpi.com
A two-step, one-pot process for the reductive amination of furanic aldehydes has been developed using a CuAlOx catalyst in a flow reactor. nih.gov This method involves the initial condensation of aldehydes like HMF with primary amines, followed by the hydrogenation of the resulting imine without the need for isolation, leading to excellent yields of N-substituted furfuryl amines. nih.gov
Table 1: Catalytic Reductive Amination of Furan Derivatives
| Furan Substrate | Amine Source | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | NH₃ | Ni/SBA-15 | 5-Hydroxymethylfurfurylamine (HMFA) | ~90% | mdpi.com |
| Furfural (FF) | Aniline | Ir/SiO₂-SO₃H | N-(furan-2-ylmethyl)aniline | 21% | mdpi.com |
| 2,5-Diformylfuran (DFF) | NH₃ | Acid-treated Ni-Raney | 2,5-bis(aminomethyl)furan (BAF) | 42.6% | scirp.org |
| 5-Acetoxymethylfurfural (AMF) | Aniline | CuAlOx | N-phenyl-5-(acetoxymethyl)-2-furfurylamine | ~99% | nih.gov |
Carbon-Carbon Bond Formation Strategies in Furan Synthesis
The construction of the phenylfuran skeleton, a key intermediate for N-phenylfuran-2-amine, relies on effective carbon-carbon bond formation strategies. Cross-coupling reactions and multicomponent reactions are powerful tools for this purpose.
The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for forming C-C bonds, particularly between aromatic rings. mt.comlibretexts.org This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mt.comlibretexts.org Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of stable and less toxic boron reagents. mt.com
The catalytic cycle for the Suzuki reaction generally proceeds through three main steps:
Oxidative Addition : The Pd(0) catalyst reacts with the organohalide (e.g., a halogenated furan) to form a Pd(II) intermediate. libretexts.org
Transmetalation : The organoboron compound (e.g., phenylboronic acid) reacts with the Pd(II) intermediate, transferring the organic group (phenyl) to the palladium center. libretexts.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product (the phenylfuran), regenerating the Pd(0) catalyst. libretexts.org
This methodology has been applied to synthesize various substituted furans. For instance, the coupling of furan-2-boronic acid with aryl halides or, conversely, a halogenated furan with phenylboronic acid, can yield phenylfuran intermediates. The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, base, and solvent. Highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), have been developed to improve the coupling of challenging substrates, including heteroaryl compounds. researchgate.net
Table 2: Examples of Suzuki Cross-Coupling for Phenylfuran Synthesis
| Furan Substrate | Boron Reagent | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 4-Iodoanisole | Phenylboronic acid | Pd/C, K₂CO₃ | 4-Methoxybiphenyl | scielo.org.mx |
| 5-Chloropyrido[3,4-d]pyrimidine | Phenylboronic acid | Pd₂(dba)₃/XPhos, K₂CO₃ | Hydrolysis product (no coupling) | researchgate.net |
| Methyl 5-(boronic ester)-1H-pyrrole-2-carboxylate | Aryl bromides | Pd(OAc)₂/SPhos | 5-Aryl substituted pyrrole-2-carboxylates | researchgate.net |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. rsc.orgnanomaterchem.com This approach offers advantages in terms of atom economy, reduced synthesis time, and lower waste generation. researchgate.net
Several MCRs have been developed for the synthesis of structurally diverse and highly substituted furans. One such method involves the iron(III) chloride (FeCl₃) or methanesulfonic acid (MeSO₃H) catalyzed reaction of arylglyoxals, cyclic dicarbonyl compounds, and phenols, which yields various furan analogues in moderate to good yields. rsc.org
Another approach utilizes a phosphine-mediated multicomponent reaction. mdpi.com For example, tri- or tetrasubstituted furans can be prepared from terminal activated olefins, acyl chlorides, and a phosphine catalyst. mdpi.com A key step in this domino sequence is a catalytic intramolecular Wittig reaction. mdpi.com
Enzyme-catalyzed MCRs represent a greener alternative for furan synthesis. Novozym 435, an immobilized lipase, in conjunction with a co-catalyst, has been used to synthesize tetrasubstituted furans from benzoylacetonitriles, aldehydes, and benzoyl chlorides under mild conditions. mdpi.com Furthermore, a one-pot, three-component reaction between aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates, catalyzed by magnetic nanoparticle-supported DBN tribromide, provides an efficient route to substituted furan-2-ones in an environmentally friendly water-ethanol medium. nanomaterchem.com
Table 3: Multicomponent Reactions for Furan Synthesis
| Reactants | Catalyst/Mediator | Product Type | Reference |
|---|---|---|---|
| Arylglyoxal, cyclic dicarbonyl compound, phenol | FeCl₃ or MeSO₃H | Diverse furan analogues | rsc.org |
| Activated olefin, acyl chloride/anhydride | nBu₃P (catalytic), Silane | Tri- or tetrasubstituted furans | mdpi.com |
| Benzoylacetonitrile, aldehyde, benzoyl chloride | Novozym 435, Tributylphosphine | Cyano-containing tetrasubstituted furans | mdpi.com |
| Aromatic amine, aromatic aldehyde, dialkyl acetylenedicarboxylate | MNPs-DBN tribromide | Substituted furan-2-ones | nanomaterchem.com |
Synthesis of Nitrogen-Containing Heterocycles from Furanone Precursors
Furan-2(5H)-ones, also known as butenolides, are versatile precursors for the synthesis of various nitrogen-containing heterocycles. benthamdirect.comnih.gov Their lactone ring is susceptible to nucleophilic attack by nitrogen-containing reagents, leading to ring-opening and subsequent recyclization to form new heterocyclic systems. researchgate.nettandfonline.com
The reaction of 2(3H)-furanone derivatives with nitrogen nucleophiles like ammonia, primary amines (e.g., benzylamine), and hydrazines (e.g., hydrazine (B178648), phenylhydrazine) can yield a variety of N-heterocycles. researchgate.nettandfonline.com For example, reacting a furanone with ammonium acetate (B1210297) in acetic acid can produce the corresponding pyrrol-2-one derivative. tandfonline.com Similarly, reaction with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) can lead to the formation of pyridazinone derivatives. tandfonline.com
This strategy has been employed to construct complex molecules. For instance, a 2(3H)-furanone bearing a chromonyl moiety was used to synthesize pyrrolones and pyridazinones. researchgate.net In another study, 3-arylmethylidenefuran-2(3H)-ones were reacted with N,N-binucleophilic reagents like guanidine (B92328) carbonate and thiourea (B124793) to create pyrimidine (B1678525) derivatives. nih.gov The specific outcome of these reactions can depend on the substituents on the furanone ring and the nature of the binucleophile. nih.gov For example, the reaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea resulted in 2-thioxotetrahydropyrimidin-4(1H)-ones. nih.gov
The direct amination of furoin (B1674284) and furil, which can be considered furanone precursors, has also been investigated. rsc.org In the presence of ammonia and hydrogen over a Ru/Al₂O₃ catalyst, these substrates can be converted to amine derivatives like 2-amino-1,2-di(furan-2-yl)ethan-1-ol. rsc.org
Table 4: Synthesis of N-Heterocycles from Furanone Precursors
| Furanone Precursor | Nitrogen Nucleophile | Product Heterocycle | Reference |
|---|---|---|---|
| 2-Furanone derivatives | Ammonium acetate | Pyrrol-2-one | tandfonline.com |
| 2-Furanone derivatives | Phenyl hydrazine | 1-Phenylpyridazinone | tandfonline.com |
| 3-(Chromonyl)-2(3H)-furanone | Ammonia, Benzylamine, Hydrazine | Pyrrolone, Pyridazinone | researchgate.net |
| 3-Arylmethylidenefuran-2(3H)-one | Guanidine carbonate | Pyrimidinylmethylene-phenylfuran-2(3H)-one | nih.gov |
| 5-Aryl-3-arylmethylidenefuran-2(3H)-one | Thiourea | 2-Thioxotetrahydropyrimidin-4(1H)-one | nih.gov |
| Furoin/Furil | NH₃/H₂ (with Ru/Al₂O₃) | 2-Amino-1,2-di(furan-2-yl)ethan-1-ol | rsc.org |
Advanced Spectroscopic and Crystallographic Characterization of Furan Amine/amide Systems
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For N-Phenylfuran-2-amine, the FT-IR spectrum, typically recorded using a potassium bromide (KBr) pellet, reveals characteristic absorption bands. Research has identified several key vibrational frequencies for this compound. Current time information in Bangalore, IN.
The spectrum shows a distinct band at 3298 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine group. Bands corresponding to the C-H stretching vibrations of the aromatic (phenyl) and heteroaromatic (furan) rings are observed at 3111, 3062, and 3030 cm⁻¹. The aliphatic C-H stretching vibrations appear at 2966, 2914, and 2847 cm⁻¹. Additionally, a significant absorption at 1497 cm⁻¹ corresponds to the C=C stretching within the aromatic rings, and a band at 1087 cm⁻¹ is also noted. Current time information in Bangalore, IN.
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3298 | N-H Stretch (Secondary Amine) | Current time information in Bangalore, IN. |
| 3111 | Aromatic/Heteroaromatic C-H Stretch | Current time information in Bangalore, IN. |
| 3062 | Aromatic/Heteroaromatic C-H Stretch | Current time information in Bangalore, IN. |
| 3030 | Aromatic/Heteroaromatic C-H Stretch | Current time information in Bangalore, IN. |
| 2966 | Aliphatic C-H Stretch | Current time information in Bangalore, IN. |
| 2914 | Aliphatic C-H Stretch | Current time information in Bangalore, IN. |
| 2847 | Aliphatic C-H Stretch | Current time information in Bangalore, IN. |
| 1497 | C=C Aromatic Ring Stretch | Current time information in Bangalore, IN. |
FT-Raman spectroscopy is a complementary vibrational spectroscopy technique that detects vibrations that cause a change in molecular polarizability. Specific experimental FT-Raman spectral data for this compound were not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While its synthesis and IR data have been reported, specific experimental ¹H NMR spectral data (chemical shifts, coupling constants) for this compound were not found in the surveyed scientific literature. Current time information in Bangalore, IN.thieme-connect.de
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Similar to the proton NMR data, specific experimental ¹³C NMR spectral data for this compound could not be located in the available literature. While full characterization is mentioned for related derivatives, the data for the parent compound remains elusive in the searched sources. escholarship.org
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light, providing information about conjugated systems. Although patents and other documents mention the compound, specific experimental UV-Vis absorption data, such as the maximum absorption wavelength (λmax) and molar absorptivity (ε), for this compound are not detailed in the reviewed sources. google.com
Computational and Theoretical Chemistry Studies of Furan Amine/amide Structures
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of furan-amine and furan-amide derivatives. researchgate.nettandfonline.comtandfonline.com DFT calculations, particularly using the B3LYP hybrid functional, have been instrumental in validating experimental data and providing deeper insights into the molecular characteristics of these compounds. researchgate.netnih.gov
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For furan-amine derivatives, DFT calculations have been successfully employed to optimize molecular geometries. researchgate.nettandfonline.com These optimized structures are crucial for subsequent analyses, such as vibrational frequency calculations and electronic property predictions. researchgate.net
Conformational analysis of furan-amine structures reveals the preferred spatial orientations of different parts of the molecule. For instance, studies on furfurylamine (B118560) have shown the existence of multiple conformers, with the gauche conformer being predominant at room temperature. mdpi.com In the case of N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine, computational studies have indicated a rigid furyl-imine dihedral angle, which could be advantageous in designing molecular wire structures. researchgate.netclockss.org The comparison between DFT-optimized geometries and experimental X-ray diffraction data for compounds like 4-((furan-2-ylmethyl)amino)benzoic acid has shown good agreement, validating the accuracy of the computational methods used. tandfonline.comtandfonline.com
Table 1: Comparison of Selected Bond Lengths (Å) and Dihedral Angles (°) for a Furan-Based Imine from X-ray Crystallography and DFT Calculations.
| Parameter | X-ray Crystallography | DFT Calculation |
|---|---|---|
| C2-C3 Bond Length | 1.418 | - |
| C4-C5 Bond Length | 1.431 | - |
| Imine (C5-N1) Bond Length | 1.2807 | - |
| Furyl-Imine Dihedral Angle | - | Rigid |
Data for N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine. researchgate.netclockss.org Note: Specific DFT calculated values for bond lengths were not provided in the source material.
Vibrational frequency calculations are performed on optimized geometries to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculated frequencies are often scaled to better match experimental values. For furan-amine and furan-amide compounds, DFT calculations have been used to compute vibrational frequencies, which are then compared with experimental FT-IR spectra to confirm the synthesis of the target molecules. researchgate.nettandfonline.com
The analysis of vibrational modes provides valuable information about the functional groups present in the molecule. For primary aromatic amines, characteristic N-H stretching absorptions are observed. msu.edu In secondary amines, a single N-H stretching absorption is typical. msu.edu C-N stretching absorptions are also identifiable, appearing at different frequency ranges for aromatic and aliphatic amines. msu.edu
Table 2: General Approximate Infrared Stretching Frequencies for Relevant Bonds.
| Bond | Approximate Frequency (cm⁻¹) |
|---|---|
| C-H | 3000 |
| N-H | 3400 |
| O-H | 3600 |
| C-N (aromatic) | 1200 - 1350 |
| C-N (aliphatic) | 1000 - 1250 |
Data from general infrared spectroscopy principles. msu.edu
The electronic structure of a molecule dictates its reactivity and physical properties. mdpi.com DFT calculations provide a detailed picture of the electronic distribution within furan-amine and furan-amide structures. tandfonline.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov
For various furan (B31954) derivatives, the HOMO and LUMO energy values and their distributions have been calculated using DFT. tandfonline.comnih.gov In some furan-based compounds, the HOMO is concentrated on the phenyl rings, while the LUMO is delocalized over other parts of the molecule, suggesting potential for intermolecular charge transfer. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
Table 3: Calculated HOMO and LUMO Energies and Energy Gaps for a Furan-Imidazole Derivative.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -0.222 |
| LUMO | -0.017 |
| Energy Gap | 0.205 |
Data for 1-(2,3-dihydrobenzo[b] researchgate.netresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. nih.gov
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and for predicting sites of electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP surface displays regions of positive, negative, and neutral electrostatic potential. researchgate.net
In furan-amine and furan-amide compounds, MEP analysis helps to identify the reactive sites. researchgate.nettandfonline.com Negative potential regions, typically around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while positive potential regions, often near hydrogen atoms, are prone to nucleophilic attack. researchgate.net For certain pyrimidine (B1678525) derivatives containing a furan ring, MEP analysis has shown that the nitrogen atoms of the pyrimidine nucleus are the most nucleophilic sites, making them favorable for hydrogen bonding. scirp.org
The Electron Localization Function (ELF) is a tool used to visualize the regions of electron localization in a molecule, providing a graphical representation of chemical bonds and lone pairs. mdpi.comjussieu.fr It is particularly useful for understanding π-electron delocalization and aromaticity. mdpi.com The analysis of ELF bifurcation values can quantify the extent of π-electron delocalization in different rings of polybenzenoid hydrocarbons. mdpi.com
The Localized Orbital Locator (LOL) is another scalar field that, like ELF, provides an intuitive picture of chemical bonding. rsc.org LOL has been shown to be effective in distinguishing between systems with enhanced and weak π-delocalization, sometimes offering a clearer contrast than ELF. rsc.org Both ELF and LOL are valuable for analyzing the electronic structure of complex organic molecules, including those with furan-amine and furan-amide moieties. mdpi.comrsc.org
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for various applications in optoelectronics, including data storage and signal processing. analis.com.my Computational studies are instrumental in predicting and understanding the NLO properties of organic molecules. The NLO response is related to the polarization of a material under an intense light source, which can be quantified by parameters such as polarizability (α) and hyperpolarizability (β and γ). analis.com.my
The incorporation of furan rings as π-spacers in chromophores has been a subject of computational analysis to enhance NLO properties. cureusjournals.com Furan is an electron-rich, five-membered aromatic heterocycle that contributes to the delocalization of electrons, a key factor for NLO activity. cureusjournals.com Computational analysis of triphenylamine-based chromophores has shown that the choice of π-spacer significantly impacts the NLO response. cureusjournals.com
Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine key NLO-related parameters. researchgate.netacs.org These include the dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ). cureusjournals.comnih.gov For instance, a computational study on chromene derivatives demonstrated that compounds with lower HOMO-LUMO energy gaps tend to exhibit higher NLO properties. nih.gov The relationship between electronic properties and NLO response is often investigated, where a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests higher reactivity and potentially a larger NLO response. cureusjournals.com
A study on bis-Schiff bases derived from furan-2,3-dicarbaldehyde (B8475996) calculated the first hyperpolarizability (β_total) and found that all the studied compounds had values larger than that of urea (B33335), a standard NLO material, with the nitro-substituted derivative showing the most promise. researchgate.net This highlights the role of strong electron-donating and withdrawing groups in enhancing NLO properties. cureusjournals.com
Table 1: Calculated NLO Properties of a Pyrrole-Substituted Chromophore with a Furan Moiety
This table presents theoretical values for a related chromophore structure containing a furan spacer, illustrating the type of data generated in computational NLO studies.
| Parameter | Value | Unit |
| Dipole Moment (μ) | 3.78 | Debye |
| Linear Polarizability (α) | 97.23 x 10-24 | esu |
| First Hyperpolarizability (β) | 189455 x 10-33 | esu |
| Data sourced from a computational analysis on a triphenylamine-based chromophore with a pyrrole (B145914) spacer, which shares structural similarities with furan-containing systems. cureusjournals.com |
Application of Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical molecular modeling methods are widely applied to study the structure, properties, and reactivity of furan-amine and furan-amide derivatives. nih.govmdpi.com Ab initio methods are based on first principles of quantum mechanics without the inclusion of experimental parameters, offering high accuracy. cuni.cz Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally less expensive and suitable for larger molecules. cuni.czscielo.br
These methods have been used to investigate the conformational analysis of furan rings, revealing how factors like temperature and deuteration can affect their dynamics. mdpi.com For instance, ab initio molecular dynamics simulations have been performed to study the temperature-driven conformational changes of the furan ring. mdpi.com
In the context of furan-amide derivatives, semi-empirical and ab initio methods have been employed to establish relationships between their molecular structure and pharmacological properties. nih.govmdpi.com Structural parameters obtained from these calculations, such as those from the Polarizable Continuum Model (PCM), can be correlated with biological activity data to build predictive models. nih.govmdpi.com Furthermore, these computational techniques are valuable for predicting the complex spectra of amines, although challenges remain in accurately predicting certain parameters like NH proton chemical shifts with ab initio methods. nih.gov
Recent advancements in computational chemistry have also seen the development of hybrid QM/ML (Quantum Mechanics/Machine Learning) methods, which combine the speed of semi-empirical methods with the accuracy of high-level ab initio calculations through machine learning corrections. cuni.cz
Quantum Chemical Simulations of Reaction Paths and Intermediates
Quantum chemical simulations are a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and characterizing transient intermediates that may be difficult to observe experimentally. nih.govnih.govrsc.org These computational studies can provide detailed energetic profiles of a reaction, including the energies of reactants, products, transition states, and intermediates. nih.govrsc.org
The investigation of reaction pathways often involves locating the transition state structure on the potential energy surface and then tracing the intrinsic reaction coordinate (IRC) to connect it to the reactants and products. nih.gov Various computational techniques, such as relaxed scans and eigenvector following methods, are available in standard quantum chemistry software to facilitate the search for transition states. nih.gov
For example, quantum chemical calculations have been used to study the conversion of furan to methyl levulinate, providing atomistic insight into the reaction pathway and estimating reaction energies and activation barriers for intermediates. rsc.org Similarly, the formation of acetaldehyde (B116499) from the reaction of a carbon atom with a methanol (B129727) molecule has been studied using quantum chemical methods to map out the reaction on the potential energy surface. nih.govrsc.org
While these methods are powerful, challenges remain. The accuracy of the calculations is dependent on the chosen level of theory and basis set. nih.gov Furthermore, factors such as solvent effects and the possibility of multiple competing reaction pathways need to be carefully considered. nih.govrsc.org Despite these challenges, quantum chemical simulations of reaction paths are invaluable for understanding and predicting the chemical behavior of molecules like furan-amines. nih.gov
Structure-Reactivity/Property Relationship Investigations through Computational Approaches
Computational approaches are extensively used to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). mdpi.comnih.gov These studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.comnih.gov
For furan-based compounds, computational studies have been instrumental in understanding their potential as therapeutic agents. nih.govacs.org For instance, in the development of furan-based inhibitors for enzymes like salicylate (B1505791) synthase (MbtI), computational modeling generated a pharmacophore model that led to the identification of hit compounds. nih.gov Subsequent structure-activity relationship studies on derivatives helped in optimizing the lead compound by replacing undesirable chemical groups while maintaining or improving potency. nih.gov
Molecular docking is a common computational technique used in these investigations. It predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. mdpi.combohrium.com The binding affinity calculated from docking studies can be correlated with the observed biological activity. mdpi.com For example, molecular docking of furan chalcone (B49325) derivatives into the active site of the urease enzyme helped to rationalize their inhibitory activity. mdpi.com
Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, and the associated energy gap are crucial parameters in these studies. cureusjournals.comacs.org The energies of these orbitals and their distribution on the molecule can provide insights into its reactivity and electronic properties. cureusjournals.comresearchgate.net These quantum chemical descriptors, along with others, are often used to build QSAR/QSPR models. chemrxiv.org
Table 2: Investigated Furan Chalcone Derivatives and their Urease Inhibition Activity
This table provides an example of how experimental data is presented alongside compound structures in structure-activity relationship studies of furan derivatives.
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
| 4f | 3,4-dichloro | 21.05 ± 3.52 |
| 4h | 2,5-dichloro | 16.13 ± 2.45 |
| 4i | 2-chloro-5-nitro | 90.81 ± 8.99 |
| 4o | 2,4-dichloro | 33.96 ± 9.61 |
| Data sourced from a study on furan chalcone derivatives as urease inhibitors. mdpi.com |
Chemical Reactivity and Reaction Mechanisms of Furan Amine/amide Systems
Electrophilic Substitution Reactions on the Furan (B31954) Ring and Phenyl Moiety
Furan is a π-rich heterocycle with a resonance energy of approximately 18 kcal/mol. chemicalbook.com This makes its ring system significantly more reactive towards electrophiles than benzene; electrophilic reactions in furan can be up to 6 × 10¹¹ times faster. chemicalbook.com The substitution pattern is highly regioselective. The reaction proceeds via an addition-elimination mechanism, where the initial attack of an electrophile at the C2 position generates a carbocation intermediate stabilized by three resonance structures. chemicalbook.com In contrast, attack at the C3 position results in a less stable cation with only two resonance structures. chemicalbook.com Consequently, electrophilic substitution preferentially occurs at the C2 and C5 positions. chemicalbook.com
In N-Phenylfuran-2-amine, the amino group at the C2 position is a powerful activating group. Its lone pair of electrons participates in the π-system of the furan ring, further increasing the electron density and nucleophilicity, particularly at the C5 position. libretexts.org This makes the C5 position the most probable site for electrophilic attack. The nitrogen lone pair also activates the attached phenyl ring, directing electrophiles to the ortho and para positions. Therefore, electrophilic substitution reactions on this compound can potentially yield a mixture of products, with substitution occurring on either the furan or the phenyl ring, depending on the reaction conditions and the nature of the electrophile.
Common electrophilic substitution reactions applicable to furan systems include halogenation, nitration, sulfonation, and Friedel–Crafts acylation. libretexts.org However, the high reactivity of the activated furan ring requires mild reaction conditions to prevent polymerization or ring-opening side reactions.
Nucleophilic Attack Pathways
The electron-rich nature of the furan ring, enhanced by the electron-donating amino group, generally makes it resistant to nucleophilic aromatic substitution. Instead, the this compound system itself acts as a potent nucleophile.
There are two primary nucleophilic centers in the molecule:
The Furan Ring: The carbon atoms of the furan ring, particularly C5, are electron-rich and nucleophilic, similar to the carbons in enamines. libretexts.org Studies on 2-aminofurans show they can behave as dieneamines, with reactions occurring at the C5 position. researchgate.net This allows the furan ring to attack various electrophiles. For instance, furans can act as nucleophiles in asymmetric synthesis, such as in the enantioselective reaction with α,β-unsaturated carbonyl compounds that have been activated to form an iminium ion. wikipedia.org
The Amine Nitrogen: The lone pair of electrons on the secondary amine nitrogen atom is also nucleophilic and can participate in reactions such as acylation, amidation, and alkylation.
Pathways involving nucleophilic attack on the furan ring are rare and typically require significant modification of the substrate. One such strategy involves the initial oxidation of the furan ring to an intermediate like cis-2-butene-1,4-dial, which can then be attacked by nucleophiles such as thiols and amines in a multicomponent reaction to form substituted pyrroles. researchgate.net Another possibility is nucleophilic substitution on a furfuryl system (a furan ring with an adjacent carbon bearing a leaving group), a reaction that can be facilitated in a microflow reactor. rsc.org
Amidation and Acylation Reaction Mechanisms
Amidation and acylation are fundamental transformations for furan-amine/amide systems, primarily involving the nucleophilic character of the amine.
N-Acylation: The most direct acylation pathway for this compound involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon of an acylating agent, such as an acyl halide or acid anhydride (B1165640). mdpi.com The reaction generally proceeds through a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., a halide ion or a carboxylate) yields the corresponding N-acetylated amide product. mdpi.comresearchgate.net This process can often be performed under solvent-free and catalyst-free conditions by simply heating the amine with acetic anhydride. mdpi.com
A proposed mechanism for acetylation with acetic anhydride involves the lone pair of electrons on the nitrogen attacking a carbonyl group of the anhydride. mdpi.com This forms an adduct which then eliminates acetic acid to furnish the final amide product. mdpi.com
Furan-Amide Formation: The synthesis of amides where the carbonyl group is directly attached to the furan ring, such as furan-2-carboxamides, involves a different mechanism. This typically requires the activation of a carboxylic acid (e.g., furan-2-carboxylic acid) with a coupling reagent. researchgate.net Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. researchgate.netnih.gov The process involves the activation of the carboxylic acid, followed by nucleophilic attack from an amine to form the amide bond. nih.gov Microwave-assisted synthesis has been shown to be an effective method for preparing these types of compounds. researchgate.net
Reductive Amination Mechanisms
Reductive amination is a powerful and widely used method for synthesizing amines, including those with furan moieties. mdpi.com It is a cornerstone reaction for producing N-substituted furfuryl amines from biomass-derived furanic aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). acs.org
The reaction mechanism is generally accepted to be a two-step, one-pot process: mdpi.comnih.gov
Imine Formation: The reaction begins with the condensation of a carbonyl compound (a furanic aldehyde or ketone) with a primary or secondary amine (e.g., aniline). This acid- or base-catalyzed reaction forms a hemiaminal intermediate, which then dehydrates to yield an imine (for primary amines) or an enamine (for secondary amines). nih.gov This imine, also known as a Schiff base, is a key intermediate. rsc.org
A variety of catalytic systems have been developed for this transformation, utilizing both noble and non-noble metals. The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the desired amine and avoiding side reactions, such as hydrogenation of the furan ring or the formation of tertiary amines. mdpi.comrsc.org
| Furanic Aldehyde | Amine | Catalyst | Reductant/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Aniline (B41778) | Ni6AlOx | 3 bar H2, 100 °C, 6 h | N-((5-(hydroxymethyl)furan-2-yl)methyl)aniline | 85% | nih.gov |
| Furfural (FF) | Aniline | Ir/SiO2-SO3H | H2, Room Temp. | N-(furan-2-ylmethyl)aniline | 21% | mdpi.com |
| 5-Acetoxymethylfurfural (AMF) | Aniline | CuAlOx | H2, 80 °C (flow reactor) | N-((5-(acetoxymethyl)furan-2-yl)methyl)aniline | ~99% | mdpi.com |
| Furfural (FF) | Anilines | Ru-MACHO-BH | iPrOH, 40 °C | N-furfurylanilines | Moderate to Good | researchgate.net |
| 5-Hydroxymethylfurfural (HMF) | Ammonia (B1221849) | Ni/SBA-15 | 1.5 MPa H2, 100 °C | (5-(hydroxymethyl)furan-2-yl)methanamine | ~90% | mdpi.com |
Studies on Carbon-Nitrogen (C-N) Bond Cleavage in Amine Functionalization
The cleavage of the Carbon-Nitrogen (C-N) bond in amines is a significant transformation in organic synthesis, allowing for dealkylation, deamination, or the deconstructive functionalization of molecules. nih.gov In this compound, both an aryl C-N bond (phenyl-N) and a heteroaryl C-N bond (furan-N) are present. Cleavage of these unstrained C(sp²)–N bonds is challenging and often requires specific catalytic or photolytic methods. researchgate.netrsc.org
Several mechanisms for C-N bond cleavage have been explored:
Oxidative Cleavage: This pathway can proceed through the formation of an iminium ion intermediate. rsc.org For N-alkylanilines, the process can start with the oxidative dehydrogenation of the N-H and α-C-H bonds to generate an imine, which can then be further transformed. researchgate.net
Transition-Metal-Catalyzed Cleavage: Late-transition metals have shown promise in activating and cleaving otherwise inert C-N bonds. For example, a ruthenium complex has been used to achieve the cleavage of unactivated aromatic C-N bonds in o-acylanilines. researchgate.net This type of reaction suggests a potential pathway for the direct functionalization of the carbon framework of an arylamine via C-N bond scission on a metal center. researchgate.net
Photocatalytic Cleavage: Visible-light-driven photocatalysis offers a mild and selective alternative for C-N bond scission. rsc.org These reactions can proceed through amine radical cation species, which can then fragment. rsc.org This strategy has been applied to the deaminative borylation of aniline derivatives. rsc.org
Difluorocarbene-Induced Cleavage: While primarily demonstrated for C(sp³)–N bonds in cyclic amines, difluorocarbene can induce deconstructive functionalizations under metal- and oxidant-free conditions, leading to the cleavage of the C-N bond and synchronous functionalization of both the carbon and nitrogen atoms. nih.gov
These studies highlight that C-N bond cleavage is a developing field, offering novel synthetic routes from readily available amine precursors.
Investigation of Stereoselectivity and Enantioconvergent Transformations
Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. In the context of furan-amine systems, stereocontrol can be investigated in several ways: the synthesis of chiral furan-amines, the use of these compounds in stereoselective transformations, or enantioconvergent processes that convert a racemic mixture into a single enantiomer.
Research in this area includes:
Stereoselective Synthesis: Methods have been developed for the stereoselective synthesis of functionalized furan-amines. For example, trifluoromethyl-substituted 2H-furan-amines have been synthesized stereoselectively from enaminones. acs.org
Asymmetric Catalysis: Enantioselective transformations can be achieved using chiral catalysts. One example involves the reaction of an α,β-unsaturated carbonyl compound with a chiral imidazolidinone catalyst to form an iminium intermediate. wikipedia.org This intermediate then reacts enantioselectively with a furan nucleophile, effectively functionalizing the furan derivative with high enantiomeric excess. wikipedia.org
Reductive Amination: The synthesis of chiral amines can be achieved through the asymmetric reductive amination of ketones. For instance, Cp*Ir complexes with a chiral N-(2-picolyl)sulfonamidato ligand have been used to catalyze the asymmetric reductive amination of benzylic ketones, employing β-amino alcohols as chiral aminating agents. organic-chemistry.org While not specific to furan ketones, this methodology demonstrates a viable pathway for producing chiral amines that could be applied to furan-containing substrates.
These examples underscore the ongoing efforts to control stereochemistry in reactions involving furan-amine scaffolds, enabling access to complex and optically pure molecular architectures.
Derivatization and Structural Modification Strategies for Furan Amine/amide Scaffolds
Synthesis of Substituted N-Phenylfuran-2-amine Derivatives
The synthesis of substituted this compound derivatives can be achieved through several established organic chemistry reactions. A common approach involves the acylation of anilines with furan-2-carbonyl chloride. dergipark.org.tr This method allows for the introduction of various substituents on the phenyl ring of the aniline (B41778) starting material, leading to a diverse library of N-phenylfuran-2-carboxamides. dergipark.org.tr For instance, reacting different aniline derivatives with furan-2-carbonyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) yields the corresponding N-aryl furan-2-carboxamides. dergipark.org.tr Another powerful method for creating C-C bonds, particularly for attaching a phenyl group to the furan (B31954) ring, is the Suzuki-Miyaura cross-coupling reaction. mdpi.commdpi.com This palladium-catalyzed reaction can couple a furan boronic acid derivative with a substituted iodobenzene (B50100) to yield a phenylfuran scaffold. mdpi.com Subsequent chemical modifications can then introduce the desired amine functionality.
For example, a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives have been synthesized starting from a Suzuki cross-coupling reaction between substituted iodobenzenes and (5-formylfuran-2-yl)boronic acid. mdpi.com The resulting aldehyde can then be converted to an amine, which can be further derivatized. mdpi.com Additionally, N-phenylfuran-2-carboxamide has been synthesized directly from nitroarenes and acyl chlorides using an iron-mediated method, offering an alternative route that avoids the pre-formation of the amine. rsc.org The synthesis of more complex derivatives, such as (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, has also been reported, starting from substituted anilines via a Meerwein arylation reaction to form the key 5-substituted phenylfuran-2-carbaldehyde intermediates. nih.gov
Formation and Characterization of Schiff Bases from Furan-Amine Scaffolds
Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed from furan-amine scaffolds. The typical synthesis involves a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. nih.govderpharmachemica.com In the context of furan scaffolds, this is commonly achieved by reacting a furan-containing amine with an aldehyde or, more frequently, by reacting a furan aldehyde, like furan-2-carbaldehyde (furfural), with a primary amine. derpharmachemica.combenthamdirect.com The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) and carried out in a solvent like ethanol (B145695) with heating. derpharmachemica.comdergipark.org.tr This method is versatile and has been used to synthesize a wide array of Schiff bases derived from furan, thiophene, and other heterocyclic aldehydes. benthamdirect.comingentaconnect.com
In addition to experimental methods, computational studies using Density Functional Theory (DFT) are increasingly employed to complement and rationalize the experimental findings. dergipark.org.trtandfonline.comdergipark.org.tr DFT calculations can optimize the molecular geometry, predict vibrational frequencies (for comparison with FT-IR spectra), and calculate NMR chemical shifts. dergipark.org.trtandfonline.com Furthermore, DFT can be used to investigate the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, and to generate molecular electrostatic potential (MEP) maps, which reveal the charge distribution and reactive sites within the molecule. dergipark.org.trtandfonline.comdergipark.org.tr The combination of experimental data from X-ray crystallography and spectroscopy with theoretical DFT calculations provides a comprehensive understanding of the molecular structure of furan-containing Schiff bases. tandfonline.com
Synthesis of Urea-Based Derivatives of Furan-Containing Methanamines
The incorporation of a urea (B33335) moiety into a furan scaffold is a common strategy to create derivatives with potential biological activity. mdpi.comscirp.org A general method for synthesizing urea-based derivatives involves the reaction of a furan-containing amine, such as (5-phenylfuran-2-yl)methanamine, with an appropriate isocyanate. mdpi.com This reaction typically proceeds in a solvent like tetrahydrofuran (THF) at room temperature to yield the desired urea derivative. mdpi.com
An alternative and widely used method is the condensation reaction between a furan-methanamine intermediate and an aromatic amine in the presence of a coupling agent like triphosgene. mdpi.com This approach has been successfully used to synthesize a series of urea-based (5-phenylfuran-2-yl)methanamine derivatives in high yields. mdpi.com Another example involves the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea by coupling purified furfural (B47365) with urea in water under heating. scirp.org The synthesis of novel tetrahydrofuran cyclic urea derivatives has also been explored, where the urea pharmacophore is constructed as part of a bicyclic system. ias.ac.in
The table below presents examples of synthesized urea-based derivatives of furan-containing methanamines.
| Compound Name | Starting Furan-Amine/Aldehyde | Reactant | Synthesis Method | Reference |
|---|---|---|---|---|
| 1-(Furan-3-ylmethyl)-3-(carnosic acid derivative)urea | 1-(Furan-3-yl)methanamine | Isocyanate derivative of Carnosic Acid | Reaction with isocyanate in THF | mdpi.com |
| 4-(5-((3-(Quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid | Ethyl 4-(5-(aminomethyl)furan-2-yl)benzoate | Quinolin-5-amine | Condensation with triphosgene, followed by hydrolysis | mdpi.com |
| 4-(5-((3-Phenylureido)methyl)furan-2-yl)benzoic acid | Ethyl 4-(5-(aminomethyl)furan-2-yl)benzoate | Aniline | Condensation with triphosgene, followed by hydrolysis | mdpi.com |
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | Furfural | Urea | Coupling reaction in water | scirp.org |
| 1-(Pyridin-3-yl)-3-((5-(4-(trifluoromethyl)phenyl)furan-2-yl)methyl)urea | ((5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methyl)amine | Pyridin-3-amine | Condensation with triphosgene | mdpi.com |
Functionalization via Amide and Sulfonamide Linkers in Furan Scaffolds
Introducing amide and sulfonamide linkers are key functionalization strategies for modifying furan scaffolds. mdpi.comresearchgate.netresearchgate.net
Amide Linkers: The formation of an amide bond is a fundamental transformation in organic synthesis. For furan scaffolds, this can be achieved by reacting a furan-containing amine with a carboxylic acid or its activated derivative (e.g., an acyl chloride). dergipark.org.tracs.org For example, N-phenylfuran-2-carboxamide can be synthesized by treating aniline with furan-2-carbonyl chloride. dergipark.org.tr Similarly, (5-(p-tolyl)furan-2-yl)methanamine can be reacted with 2-phenylacetic acid in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) to form the corresponding amide. mdpi.com This approach allows for the linkage of various molecular fragments to the furan core, enabling extensive structure-activity relationship (SAR) studies. mdpi.com
Sulfonamide Linkers: The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry. researchgate.net The synthesis of sulfonamides linked to a furan scaffold can be approached in several ways. One direct method involves the reaction of an amine with a sulfonyl chloride. researchgate.net A more advanced strategy involves the 1,3-dipolar cycloaddition of nitrones to pentafluorophenyl (PFP) vinylsulfonate. researchgate.net This reaction produces stable cycloadducts, and the subsequent displacement of the PFP group with a furan-containing amine can furnish the desired functionalized sulfonamide. researchgate.net This method offers a pathway to novel sulfonamide derivatives with controlled stereochemistry. researchgate.net
Chemical Synthesis of Furan-Substituted Amino Acid and Acrylic Acid Derivatives
The incorporation of amino acid and acrylic acid moieties onto a furan backbone generates hybrid molecules with significant potential.
Furan-Substituted Amino Acids: The synthesis of furan-containing amino acid derivatives has been reported through the reaction of 5-bromo-2-furoyl chloride with various amino acid methyl esters. pjps.pkscispace.com This reaction is typically carried out in a solvent like dioxane in the presence of a base such as triethylamine (B128534) (Et₃N) to neutralize the HCl generated. pjps.pkscispace.com This method provides a straightforward route to N-furoyl amino acid esters. pjps.pk Another approach involves the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid, which can be viewed as a furan-substituted anthranilic acid derivative. tandfonline.com
Furan-Substituted Acrylic Acids: Furan-substituted acrylic acids, particularly 3-(5-nitro-2-furyl)acrylic acid, are valuable synthetic intermediates. chempap.orgscilit.com The synthesis of derivatives of 5-nitrofuran-2-acryloyl chloride has been accomplished, which can then be reacted with amino acid methyl esters to form 5-nitrofuran-2-acryloyl amino acid esters. pjps.pk This reaction follows a similar procedure to the one described for furoyl chloride, using dioxane as a solvent and triethylamine as a base. pjps.pk An alternative method for creating related heterocyclic systems involves using mixed anhydrides of 3-(5-nitro-2-furyl)acrylic acid, which can react with 5-substituted tetrazoles to yield 1-(5-nitro-2-furyl)-2-(1,3,4-oxadiazol-2-yl)ethenes. chempap.org
The table below details some of the synthesized furan-substituted amino acid and acrylic acid derivatives.
Advanced Applications in Organic Synthesis, Catalysis, and Polymer Chemistry
Utilization as Synthetic Intermediates in the Construction of Complex Organic Molecules
N-Phenylfuran-2-amine and its derivatives serve as valuable synthetic intermediates for the creation of more intricate organic structures. evitachem.com The furan (B31954) moiety can undergo various transformations, while the amine group provides a handle for further functionalization.
One notable application is in the synthesis of amide derivatives. For instance, the related compound, N-Methyl-N-phenylfuran-2-carboxamide, has been synthesized in high yield (85%) through an I2-catalyzed oxidative acylation of tertiary amines. thieme-connect.com This reaction highlights the utility of the furan-amine scaffold in constructing amide bonds, which are fundamental linkages in numerous biologically active molecules and materials.
Furthermore, derivatives such as (5-phenylfuran-2-yl)methanamine (B3023609) are key intermediates in the synthesis of a variety of compounds, including urea (B33335) and sulfonamide derivatives. mdpi.com These synthetic routes often involve multi-step sequences, such as Suzuki cross-coupling to introduce the phenyl group, followed by condensation or reductive amination reactions to build upon the amine functionality. mdpi.com The resulting complex molecules have shown potential as inhibitors for enzymes like human sirtuin 2. mdpi.com
The versatility of the furan ring is also demonstrated in its participation in cycloaddition reactions, leading to the formation of polycyclic structures. This reactivity, combined with the functional handle of the amine group, makes this compound derivatives powerful tools for medicinal chemists and synthetic organic chemists.
Role as Ligands in Coordination Chemistry
The nitrogen atom of the amine group and the oxygen atom of the furan ring in this compound and its analogs can act as donor atoms, allowing them to function as ligands in coordination chemistry. researchgate.netijrpr.com The ability of amines to form stable complexes with a wide range of metal ions is well-established. canada.caresearchgate.net
Metal Complex Formation and Structural Characterization
Amines, in general, are known to form coordination complexes with various metal ions, and the resulting structures can be characterized by techniques such as single-crystal X-ray diffraction. researchgate.net For instance, Schiff bases derived from furan-containing amines can coordinate to metal centers like silver(I), forming complexes with defined geometries. researchgate.net The coordination environment around the metal ion is influenced by the nature of the ligand and the metal itself.
In a broader context, the coordination chemistry of ligands containing both nitrogen and oxygen donor atoms has been extensively studied. mdpi.com For example, new ligands such as N-(pyrimidin-2-yl carbamothioyl)acetamide have been synthesized and complexed with various metal ions including VO(II), Mn(II), Cu(II), Zn(II), Cd(II), and Hg(II). ekb.eg Spectroscopic methods like FT-IR and UV-Vis are crucial for confirming the coordination of the ligand to the metal center. ekb.eg The formation of metal-ligand bonds is often evidenced by shifts in the characteristic vibrational frequencies of the functional groups involved in coordination. ekb.egmdpi.com
The structural characterization of these metal complexes provides valuable insights into their electronic and steric properties, which are critical for understanding and predicting their catalytic activity. rsc.orgacs.orgacs.org
Investigations into Catalytic Activity of Metal-Ligand Complexes
Metal complexes derived from amine-containing ligands have shown significant promise as catalysts in a variety of organic transformations. nih.gov The catalytic activity is often dependent on the specific metal ion and the ligand framework.
For example, copper(II) complexes with L-phenylalanine and L-valine have been utilized as catalysts for the epoxidation of alkenes. scirp.org Similarly, ruthenium complexes with polymer-anchored amino acids have also been explored as epoxidation catalysts. scirp.org The choice of metal can significantly influence the reaction's outcome, with different metals favoring different reaction pathways, such as epoxidation versus hydroxylation. scirp.org
In the context of furan-containing ligands, while direct studies on the catalytic activity of this compound complexes are not extensively reported, the broader class of Schiff base metal complexes exhibits excellent catalytic activity in reactions like the epoxidation of cyclohexene (B86901) and 1-octene. nih.gov The design of chiral ligands derived from amines has also led to the development of catalysts for asymmetric synthesis, such as the C-alkylation of amino acid derivatives. mdpi.com The catalytic performance of these complexes is often evaluated by measuring reaction yields and enantioselectivities. mdpi.com
Applications in Organocatalysis
Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free approach to the synthesis of chiral molecules. au.dk Amine-based structures, particularly chiral secondary amines, are a cornerstone of this field.
Jørgensen's organocatalysts, which are diarylprolinol silyl (B83357) ethers, have demonstrated remarkable success in the direct asymmetric α-functionalization of aldehydes. sigmaaldrich.com These catalysts facilitate a range of bond-forming reactions, including C-N bond formation in α-amination reactions with azodicarboxylates, achieving high enantioselectivities. sigmaaldrich.com The steric environment created by the catalyst is crucial for controlling the stereochemical outcome of the reaction. sigmaaldrich.com
While specific applications of this compound itself as an organocatalyst are not yet widely documented, its structural motif, containing a secondary amine, suggests potential for its development into a chiral organocatalyst. The furan ring could be modified to introduce chirality or to tune the steric and electronic properties of the catalyst. The broader field of organocatalysis continues to explore new scaffolds, and furan-containing amines represent an interesting, yet underexplored, class of potential catalysts. fluorochem.co.uk
Explorations in Electrochemical Reactions for Furan Derivatives
Electrochemical methods offer a green and efficient alternative to traditional chemical oxidations and reductions. researchgate.net The core of organic electrochemistry involves the transfer of electrons to or from a substrate at an electrode surface, generating reactive radical ions or radicals. researchgate.net
While specific electrochemical studies on this compound are limited, the electrochemical behavior of related furan derivatives has been investigated. For instance, cyclic voltammetry has been used to study the electrochemical properties of 2,5-diaryl furans, which are valuable building blocks for optoelectronic materials. acs.org These studies help in understanding the electronic structure and redox potentials of these compounds.
The amine functionality in this compound could also be a site for electrochemical transformations. The oxidation of amines can lead to the formation of amine radical cations, which are versatile intermediates in organic synthesis. beilstein-journals.org These reactive species can undergo a variety of subsequent reactions, including C-C bond cleavage and addition to Michael acceptors. beilstein-journals.org The electrochemical oxidation of this compound could potentially open up new synthetic pathways to novel furan-containing molecules.
Integration into Flow Chemistry Methodologies for Efficient Synthesis
Flow chemistry has gained significant traction as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, efficiency, and scalability. d-nb.info This methodology involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters. mdpi.com
The synthesis of various heterocyclic compounds, including furans, has been successfully adapted to flow chemistry systems. For example, a transition-metal-free, continuous-flow synthesis of 2,5-diaryl furans has been developed. ed.ac.uk This process involves the oxidation of a 1,3-diene followed by dehydration, and it can be performed in a telescoped manner without the need to isolate the intermediate endoperoxide. ed.ac.uk
The principles of flow chemistry are particularly well-suited for handling hazardous intermediates, such as diazonium salts, which can be generated and consumed in situ. d-nb.info While a specific flow synthesis of this compound has not been detailed, the synthesis of related compounds, such as imatinib, has been achieved using multi-step flow processes. nih.gov The integration of this compound synthesis into a flow chemistry platform could offer a more efficient and scalable route to this valuable compound and its derivatives.
Contributions to Polymer Chemistry
While direct research on the polymerization of this compound is limited, its chemical structure, which features a reactive furan ring and a secondary amine group, suggests its potential as a valuable precursor in polymer science. The presence of both the furan moiety, known for its versatility in various polymerization reactions, and the N-phenylamine group, which can impart desirable electronic and thermal properties, makes it a compound of significant interest for creating functional polymers. patsnap.com
Design and Synthesis of Furan-Based Monomers for Polymerization
The unique chemical architecture of this compound allows for several theoretical pathways to design and synthesize furan-based monomers suitable for polymerization. These strategies can be broadly categorized based on the reactive site of the molecule that is being functionalized. Furan derivatives, in general, are recognized as important bio-based platform molecules for the synthesis of polymers like polyesters and polyamides. researchgate.net
One potential approach involves the modification of the furan ring. The diene character of the furan ring allows it to participate in Diels-Alder reactions. By reacting this compound with a suitable dienophile, such as maleimide (B117702) or maleic anhydride (B1165640), bicyclic adducts can be formed. These adducts, containing polymerizable groups, can then undergo ring-opening metathesis polymerization (ROMP) to yield polymers with unique architectures. nih.gov
Another strategy focuses on the reactivity of the amine group. The secondary amine in this compound can be a site for various condensation reactions. For instance, it could be acylated with diacyl chlorides to form polyamides. Alternatively, it could be reacted with diisocyanates to produce polyureas. These polymerization methods would directly incorporate the this compound unit into the polymer backbone.
Furthermore, the furan ring itself can be opened to create linear monomers. Ozonolysis or oxidative cleavage of the furan ring can yield dicarboxylic acids or other bifunctional molecules that can then be used in step-growth polymerization.
Below is a table detailing potential furan-based monomers derived from this compound and their corresponding polymerization methods.
| Potential Monomer Derived from this compound | Synthetic Strategy | Potential Polymerization Method | Resulting Polymer Class |
| Diels-Alder adduct with Maleimide | Reaction of this compound with N-substituted maleimide | Ring-Opening Metathesis Polymerization (ROMP) | Poly(norbornene) derivatives |
| N-(furan-2-yl)-N-phenyl-acrylamide | Acylation of the amine group with acryloyl chloride | Free Radical Polymerization | Poly(acrylamide)s |
| Diamine derivative | Reductive amination of a furan-based dialdehyde (B1249045) followed by N-phenylation | Condensation with diacyl chlorides | Polyamides |
| Furan-ring opened dicarboxylic acid | Oxidative cleavage of the furan ring | Condensation with diols | Polyesters |
Incorporation into Advanced Polymer Architectures and Functional Materials
The incorporation of this compound units into polymer chains is hypothesized to lead to advanced materials with tailored properties. The aromatic nature of both the phenyl and furan rings can enhance the thermal stability and mechanical strength of the resulting polymers. patsnap.com
Moreover, the furan ring can act as a reversible cross-linking unit via the Diels-Alder reaction. Polymers containing furan groups can be cross-linked with bismaleimides to form thermosetting materials. The retro-Diels-Alder reaction at elevated temperatures can break these cross-links, rendering the material re-processable or self-healing.
The table below outlines potential advanced polymer architectures incorporating this compound and their prospective functional applications.
| Polymer Architecture | Key Feature from this compound | Potential Functional Application |
| Conductive Polymers | Electron-rich aromatic system | Organic electronics, sensors |
| Thermosetting Resins | Furan moiety for Diels-Alder cross-linking | High-performance composites, adhesives |
| Self-Healing Materials | Reversible Diels-Alder cross-links | Coatings, aerospace components |
| High-Performance Thermoplastics | Rigid aromatic backbone | Engineering plastics, membranes |
Q & A
Q. What are the established synthetic routes for N-Phenylfuran-2-amine, and what methodological considerations ensure reproducibility?
this compound can be synthesized via reductive amination using a Pd/NiO catalyst. A representative protocol involves reacting aniline (93 mg) with 2-furaldehyde (96 mg) under hydrogen atmosphere at 25°C for 10 hours, yielding 95% product after filtration and evaporation . Key considerations include maintaining inert reaction conditions, precise stoichiometry, and catalyst loading (1.1 wt% Pd/NiO). Validation via H NMR (400 MHz, CDCl) is critical to confirm structural integrity .
Q. How is this compound characterized spectroscopically, and what benchmarks ensure data reliability?
Nuclear Magnetic Resonance (NMR) is the primary method for structural confirmation. For example, H NMR in CDCl can resolve aromatic protons (δ 6.5–8.0 ppm) and furan ring signals (δ 6.0–7.0 ppm) . Mass spectrometry (e.g., Orbitrap Fusion Lumos with ETD) provides molecular ion ([M+H]) and fragmentation patterns for purity assessment . Cross-referencing with databases like PubChem ensures spectral alignment.
Q. What safety protocols are essential when handling this compound in laboratory settings?
Researchers must wear protective gear (gloves, goggles, lab coats) to avoid skin/eye contact. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination . Work should occur in fume hoods with proper ventilation to mitigate inhalation risks.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?
Systematic optimization involves:
- Catalyst screening : Testing alternatives to Pd/NiO (e.g., Pt/C, Raney Ni) to enhance turnover frequency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve substrate solubility vs. non-polar alternatives.
- Temperature gradients : Higher temperatures (e.g., 50°C) could accelerate kinetics but risk side reactions.
- Substrate ratios : Excess amine (1.2–1.5 eq) drives reductive amination to completion .
Q. How can contradictions in spectral or analytical data (e.g., NMR vs. MS) be resolved during structural validation?
Discrepancies arise from impurities or tautomerism. Mitigation strategies include:
Q. What strategies prevent nitrosamine formation during this compound synthesis or storage?
Nitrosamines form via amine-nitrosating agent interactions. Preventive measures include:
Q. How can computational tools predict the reactivity or stability of this compound derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
- Reactivity : Fukui indices identify regions prone to electrophilic attack on the furan ring.
- Stability : Molecular dynamics (MD) simulations assess degradation pathways under thermal stress.
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | 1.1 wt% Pd/NiO | |
| Temperature | 25°C | |
| Reaction Time | 10 hours | |
| Solvent | Neat (solvent-free) | |
| Yield | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
